t-Butylmethylchlorogermane
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Overview
Description
tert-Butyl(chloro)methylgermane is an organogermanium compound with the molecular formula C5H13ClGe
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(chloro)methylgermane can be synthesized through the reaction of tert-butyl lithium with chloromethylgermane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of tert-Butyl(chloro)methylgermane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps for purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(chloro)methylgermane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The germanium center can be oxidized to higher oxidation states.
Reduction Reactions: The compound can be reduced to form different organogermanium species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl lithium compounds and Grignard reagents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or ozone can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organogermanium compounds, while oxidation reactions typically produce germanium oxides.
Scientific Research Applications
tert-Butyl(chloro)methylgermane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions.
Medicine: There is interest in its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which tert-Butyl(chloro)methylgermane exerts its effects involves the interaction of the germanium center with various molecular targets. The pathways involved can include the formation of reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl chloride: Similar in structure but lacks the germanium center.
Chloromethylgermane: Similar but without the tert-butyl group.
tert-Butylgermane: Similar but without the chlorine atom.
Uniqueness
tert-Butyl(chloro)methylgermane is unique due to the presence of both the tert-butyl group and the chlorine atom attached to the germanium center
Properties
Molecular Formula |
C5H12ClGe |
---|---|
Molecular Weight |
180.23 g/mol |
InChI |
InChI=1S/C5H12ClGe/c1-5(2,3)7(4)6/h1-4H3 |
InChI Key |
QZYIMLWDRMWHKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Ge](C)Cl |
Origin of Product |
United States |
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